Iodohippuric acid I-123

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

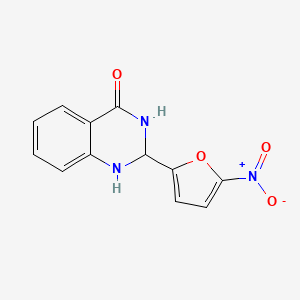

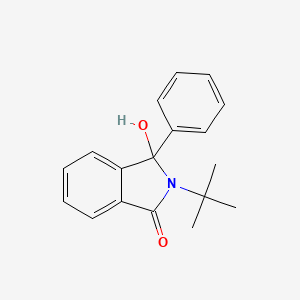

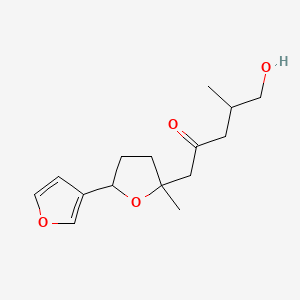

Iodohippuric acid I-123, also known as ortho-iodohippuric acid, is a radiopharmaceutical compound used primarily in nuclear medicine. It is labeled with iodine-123, a radioactive isotope, which allows it to be used in diagnostic imaging, particularly for evaluating renal function. The compound is an analog of para-aminohippuric acid and is known for its high clearance rate, making it suitable for renography .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of iodohippuric acid I-123 involves the iodination of hippuric acid. One method includes dissolving 2-iodobenzoic acid and 2-iodohippuric acid in a sodium hydroxide solution, followed by the addition of potassium iodide and dilution with water . Another method incorporates the use of copper sulfate as a catalyst, optimizing variables such as pH, reaction temperature, and time to achieve high labeling efficiency and radiochemical purity .

Industrial Production Methods: Industrial production of this compound typically involves the use of cyclotrons to produce iodine-123. The process includes the irradiation of a target material, often xenon-123, which decays to iodine-123. The iodine-123 is then chemically incorporated into the iodohippuric acid molecule .

Analyse Chemischer Reaktionen

Types of Reactions: Iodohippuric acid I-123 primarily undergoes substitution reactions due to the presence of the iodine atom. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include sodium hydroxide, potassium iodide, and copper sulfate. The reactions are typically carried out under controlled pH and temperature conditions to ensure high purity and yield .

Major Products Formed: The major product formed from the iodination of hippuric acid is this compound itself. Other products may include various iodinated derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Iodohippuric acid I-123 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the evaluation of renal function through scintigraphy and plasma clearance curves. It is used to assess renal plasma flow, detect obstructive uropathy, vesicorenal reflux, and renal artery stenosis . Additionally, it is employed in dynamic urinary flow imaging and the study of renal function in various physiological and pathological conditions .

Wirkmechanismus

The mechanism of action of iodohippuric acid I-123 involves its uptake and excretion by the renal system. After intravenous administration, the compound is rapidly taken up by the kidneys and excreted through tubular secretion. This allows for the visualization of renal function and the generation of renograms. The iodine-123 isotope emits gamma rays, which are detected by gamma cameras to produce diagnostic images .

Vergleich Mit ähnlichen Verbindungen

Iodohippuric acid I-123 is often compared with other radiopharmaceuticals used in renal imaging, such as technetium-99m labeled mercaptoacetyltriglycine (MAG3). While both compounds are used for similar diagnostic purposes, this compound has a higher clearance rate and provides more detailed functional imaging . Other similar compounds include para-aminohippuric acid and various iodinated derivatives used in renal studies .

Conclusion

This compound is a valuable compound in the field of nuclear medicine, offering high clearance rates and detailed functional imaging for the evaluation of renal function. Its synthesis involves specific reaction conditions and industrial production methods, and it participates in various chemical reactions. Its applications in scientific research are extensive, particularly in the study of renal physiology and pathology. Compared to similar compounds, this compound stands out for its diagnostic potential and effectiveness.

Eigenschaften

CAS-Nummer |

54378-29-9 |

|---|---|

Molekularformel |

C9H8INO3 |

Molekulargewicht |

301.07 g/mol |

IUPAC-Name |

2-[(2-(123I)iodanylbenzoyl)amino]acetic acid |

InChI |

InChI=1S/C9H8INO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)/i10-4 |

InChI-Schlüssel |

CORFWQGVBFFZHF-YWNMBFHISA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)[123I] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

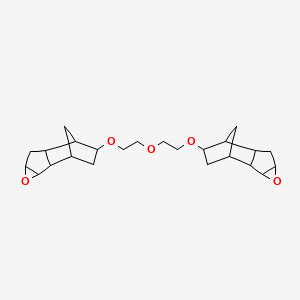

![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)

![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)